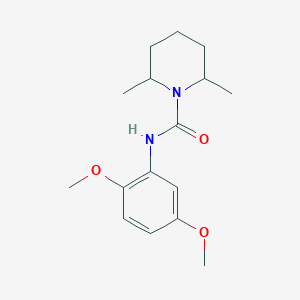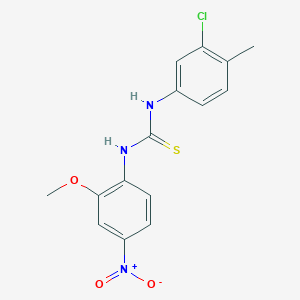
N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as DMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that is structurally similar to mescaline, a naturally occurring psychedelic compound found in various cacti. DMPEA has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide may also interact with various receptors in the brain, including the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide can increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a similar structure to mescaline, which allows for comparative studies. However, one limitation is that N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds. Another limitation is that the exact mechanism of action of N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide is not fully understood, which makes it difficult to interpret the results of studies.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression, anxiety, addiction, and post-traumatic stress disorder. Another direction is to investigate its potential use in the treatment of cancer, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide and its effects on the brain and body.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide may have antidepressant and anxiolytic effects, as well as potential applications in the treatment of addiction and post-traumatic stress disorder. N-(2,5-dimethoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide has also been studied for its potential use in the treatment of cancer, due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-6-5-7-12(2)18(11)16(19)17-14-10-13(20-3)8-9-15(14)21-4/h8-12H,5-7H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAANKNTXMKUPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4129418.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4129421.png)

![4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4129427.png)
![tert-butyl 2-[(1,3-benzodioxol-5-ylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4129430.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4129443.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4129455.png)
![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129468.png)
![N-(2,3-dichlorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4129472.png)

![2-[(cyclohexylamino)carbonothioyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4129488.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4129502.png)